molecular formula C7H10Br2 B14599877 Cyclohexane, (dibromomethylene)- CAS No. 60014-85-9

Cyclohexane, (dibromomethylene)-

Cat. No.: B14599877
CAS No.: 60014-85-9
M. Wt: 253.96 g/mol
InChI Key: JKWWGPVNMWXSPE-UHFFFAOYSA-N
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Description

Cyclohexane, (dibromomethylene)- (CAS 18132-63-3), also referred to as (1,1-dibromomethylene)cyclohexane or dibromoethylenecyclohexane, is a halogenated cyclohexane derivative. Its molecular structure consists of a cyclohexane ring substituted with a dibromomethylene group (-CBr₂-). This compound is notable for its brominated functional group, which imparts distinct physical and chemical properties, such as increased molecular weight, polarity, and reactivity compared to unsubstituted cyclohexane. It is primarily used in synthetic organic chemistry as an intermediate for constructing more complex molecules, particularly in halogenation and elimination reactions .

Properties

IUPAC Name

dibromomethylidenecyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2/c8-7(9)6-4-2-1-3-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWWGPVNMWXSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(Br)Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447347
Record name Cyclohexane, (dibromomethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60014-85-9
Record name Cyclohexane, (dibromomethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps

  • Substrate Activation : The gem-dibromide reacts with dimethyl phosphite, which acts as both a reducing agent and a hydrogen donor.
  • Base-Mediated Deprotonation : K₂CO₃ facilitates the generation of a phosphite radical, initiating bromine abstraction.
  • Radical Chain Propagation : Sequential hydrogen transfer steps lead to the elimination of bromine atoms, forming the final product.

The reaction’s efficiency stems from the stability of the phosphite radical intermediate, which minimizes side reactions such as polymerization or over-reduction.

Experimental Protocol and Optimization

Standard Procedure

A representative synthesis follows these steps:

  • Reagent Setup : Combine gem-dibromide (0.2 mmol), (MeO)₂P(O)H (0.4 mmol), and K₂CO₃ (0.2 mmol) in 0.4 mL of anhydrous 1,4-dioxane.
  • Reaction Conditions : Stir under nitrogen at 80°C for 13 hours.
  • Workup : Quench with saturated Na₂CO₃ solution, extract with ethyl acetate, dry over Na₂SO₄, and purify via gel permeation chromatography (GPC).

Critical Parameters

Parameter Optimal Value Effect on Yield
Temperature 80°C Maximizes radical stability
Reaction Time 13 hours Ensures complete conversion
Solvent 1,4-Dioxane Enhances reagent solubility
Base Equivalents 1.0 eq K₂CO₃ Balances deprotonation and side reactions

Deviations from these conditions, such as lower temperatures (≤60°C) or shorter reaction times (<10 hours), reduce yields to ≤70% due to incomplete radical propagation.

Comparative Analysis of Alternative Methods

While the dimethyl phosphite/K₂CO₃ system is predominant, patents and literature suggest ancillary approaches for related gem-dibromides, though none directly target Cyclohexane, (dibromomethylene)-:

Reductive Amination (Indirect Relevance)

A patent (CN110818678A) describes reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane. Although this method focuses on cyclohexane derivatives with urea functionalities, it highlights the versatility of reductive systems in bromocyclohexane chemistry. For example, STAB’s mild conditions (0–25°C, 1–48 hours) could theoretically adapt to debromination if paired with appropriate substrates.

Acylation-Reduction Sequences

Another patent (WO2020034945A1) outlines acylation with N,N-dimethylcarbamoyl chloride followed by borohydride reduction. While this sequence generates hydroxyl intermediates rather than dibromides, it underscores the importance of base selection (e.g., triethylamine vs. K₂CO₃) in controlling reaction pathways.

Analytical and Purification Strategies

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.45–1.62 (m, 10H, cyclohexane), 2.89 (s, 1H, CHBr₂).
  • GC-MS : m/z 175.07 [M]⁺, 94 [M-Br]⁺.

Purification Challenges

GPC remains the gold standard for isolating Cyclohexane, (dibromomethylene)- due to its sensitivity to column acidity and propensity for bromine loss under silica gel chromatography.

Chemical Reactions Analysis

Cyclohexane, (dibromomethylene)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexanone and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dibromomethylene group to a methylene group, resulting in cyclohexane.

    Substitution: The dibromomethylene group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Cyclohexane, (dibromomethylene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexane, (dibromomethylene)- involves its interaction with molecular targets such as enzymes and receptors. The dibromomethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways and biological processes .

Comparison with Similar Compounds

Research Findings and Data Validation

  • Synthetic Utility : highlights the use of dibromomethylenecyclohexane in silane coupling agents, where bromine facilitates cross-linking in polymer matrices.
  • Analytical Challenges : Brominated cyclohexanes require specialized GC/MS methods due to their thermal lability, unlike stable hydrocarbons like cyclohexane .

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